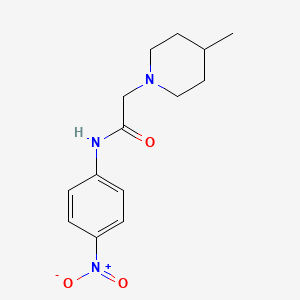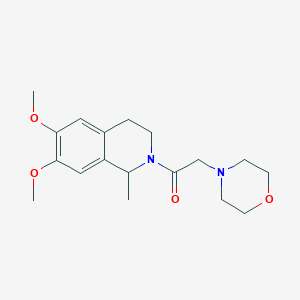![molecular formula C20H25NO3 B4138656 methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)
methyl 4-[(1-adamantylacetyl)amino]benzoate
説明
Methyl 4-[(1-adamantylacetyl)amino]benzoate, also known as MAAB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MAAB belongs to the class of adamantane-based compounds and has been found to possess anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of methyl 4-[(1-adamantylacetyl)amino]benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has also been found to activate the adenosine A1 receptor, which may contribute to its analgesic effects.
In the field of oncology, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase and by promoting apoptosis through the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. This compound has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain. In addition, this compound has been found to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 4-[(1-adamantylacetyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of this compound and its downstream signaling pathways.
将来の方向性
There are several future directions for research on methyl 4-[(1-adamantylacetyl)amino]benzoate. One direction is to investigate the molecular targets of this compound and its downstream signaling pathways. This will provide a better understanding of the mechanism of action of this compound and may lead to the development of more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models. This will provide important information on the absorption, distribution, metabolism, and excretion of this compound in vivo. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models, such as inflammatory diseases and cancer.
科学的研究の応用
Methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to possess potential therapeutic applications in various scientific research fields. In the field of medicinal chemistry, this compound has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain.
In the field of oncology, this compound has been studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines such as human breast cancer (MCF-7), human liver cancer (HepG2), and human colon cancer (HCT116) cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
特性
IUPAC Name |
methyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-24-19(23)16-2-4-17(5-3-16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCDOLIIUSOBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)

![ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4138603.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4138608.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)

![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4138638.png)
![1'-amino-1-benzyl-5'H-spiro[piperidine-4,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B4138644.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)

![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)